molecular formula C17H27N5O2 B2953551 tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353944-62-3

tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate

Cat. No. B2953551
CAS RN: 1353944-62-3
M. Wt: 333.436
InChI Key: CLPRMYJLADJXEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . It is extensively used in diverse scientific research fields due to its unique properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom, via a single bond. The piperidine ring is further attached to a tert-butyl carbamate group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 347.455 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Process Development and Synthesis

One study describes a practical and scalable synthesis of a related compound, highlighting its role as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves an efficient one-pot, two-step telescoped sequence starting from readily available materials, leading to the target product with high purity and yield (Wenjie Li et al., 2012).

Photoredox-Catalyzed Amination

Another application is found in the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be transformed into diverse amino pyrimidines, broadening the protocol's applications (Zhi-Wei Wang et al., 2022).

Histamine H4 Receptor Ligands

Research has synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization led to a compound with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antibacterial Agents

A series on fluoronaphthyridines explored the synthesis and structure-activity relationships of various analogs as antibacterial agents. One promising candidate showed improved in vitro and in vivo activity, indicating the potential for developing therapeutic agents (D. Bouzard et al., 1992).

Synthesis of Kinase Inhibitors

Another study presented the synthesis of a naphthyridone p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. The synthesis involved novel steps suitable for large-scale preparation, demonstrating the compound's pharmaceutical application potential (John Y. L. Chung et al., 2006).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its applications in drug development, catalysis, and materials science suggest it may interact with biological or chemical systems in a variety of ways.

properties

IUPAC Name

tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPRMYJLADJXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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